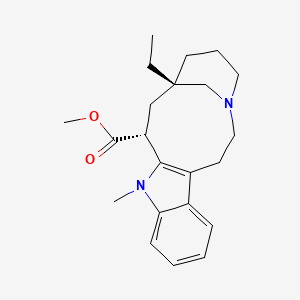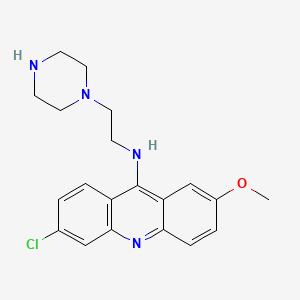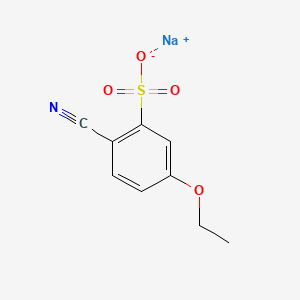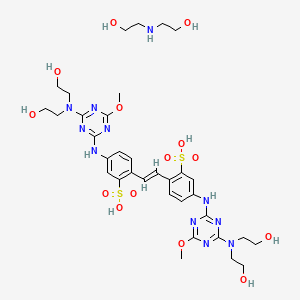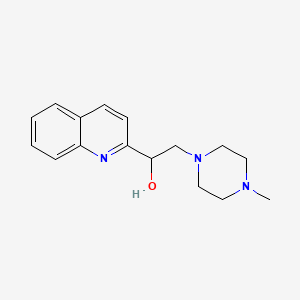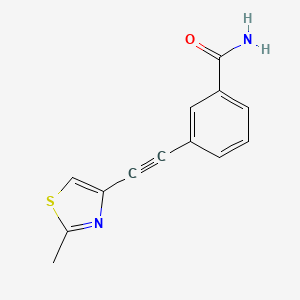
Benzamide, 3-(2-(2-methyl-4-thiazolyl)ethynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 3-(2-(2-methyl-4-thiazolyl)ethynyl)-: is a compound that features a benzamide core with a thiazole ring substituted at the 3-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 3-(2-(2-methyl-4-thiazolyl)ethynyl)- typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Substitution Reaction: The thiazole ring is then substituted with an ethynyl group at the 2-position using a palladium-catalyzed Sonogashira coupling reaction.
Formation of Benzamide: The final step involves the coupling of the substituted thiazole with benzoyl chloride to form the benzamide derivative.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the benzamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the benzamide group.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions .
Biology:
- Investigated for its antimicrobial and antifungal properties.
- Potential use as a probe in biochemical assays .
Medicine:
- Explored for its anticancer properties.
- Potential use in the development of new therapeutic agents .
Industry:
- Used in the synthesis of dyes and pigments.
- Potential applications in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of Benzamide, 3-(2-(2-methyl-4-thiazolyl)ethynyl)- involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This can lead to antimicrobial and anticancer effects by disrupting essential biological processes in pathogens and cancer cells .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness: Benzamide, 3-(2-(2-methyl-4-thiazolyl)ethynyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethynyl group at the 2-position of the thiazole ring enhances its reactivity and potential for further functionalization .
Properties
CAS No. |
878018-63-4 |
|---|---|
Molecular Formula |
C13H10N2OS |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
3-[2-(2-methyl-1,3-thiazol-4-yl)ethynyl]benzamide |
InChI |
InChI=1S/C13H10N2OS/c1-9-15-12(8-17-9)6-5-10-3-2-4-11(7-10)13(14)16/h2-4,7-8H,1H3,(H2,14,16) |
InChI Key |
WCIRCOOMYHNZHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C#CC2=CC(=CC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



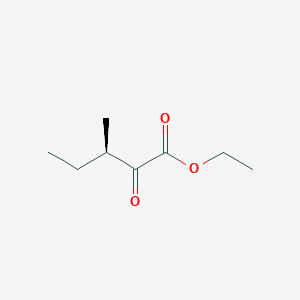

![1-(1'-benzylspiro[9H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)-1-piperidin-1-ylethanol](/img/structure/B12725329.png)
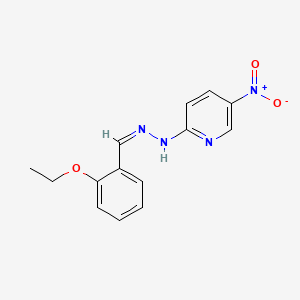

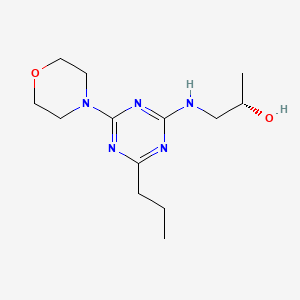
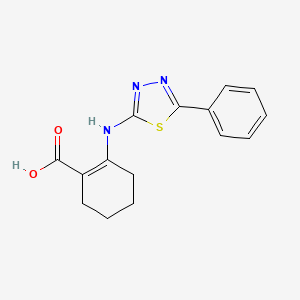
![3-[(2S)-2-[4-(3-methylbut-2-enyl)piperazin-1-yl]-2-phenylethyl]phenol;dihydrochloride](/img/structure/B12725370.png)
